
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it an interesting compound for further investigation.
作用機序
The exact mechanism of action of 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act on various signaling pathways in cells. 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various cellular functions such as inflammation and immune response. 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has also been shown to activate the protein kinase A (PKA) pathway, which is involved in the regulation of various cellular processes such as metabolism and gene expression.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid also has some limitations. It is a relatively new compound, and its full range of effects and potential applications are not yet fully understood. In addition, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid may have some toxicity concerns, and further studies are needed to fully understand its safety profile.
将来の方向性
There are several potential future directions for research on 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. One area of interest is the potential therapeutic applications of 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its neuroprotective effects and potential therapeutic applications. Another area of interest is the potential use of 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid in cancer therapy. Further studies are needed to fully understand its anticancer properties and potential applications in the development of new cancer therapies. Finally, further studies are needed to fully understand the safety profile of 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and any potential toxicity concerns.
合成法
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be synthesized using a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 1H-pyrrole-1-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole. In the second step, this intermediate compound is reacted with ethyl chloroformate and triethylamine to yield 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to have anticancer properties and may have potential applications in the development of new cancer therapies. In immunology, 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYBBWQVHDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)
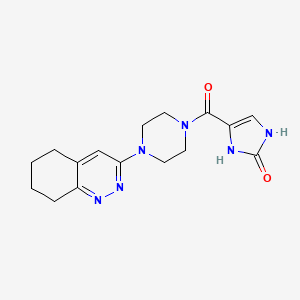
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)
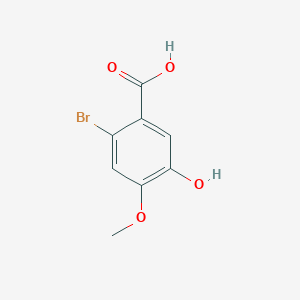

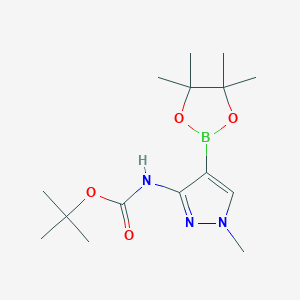
![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)
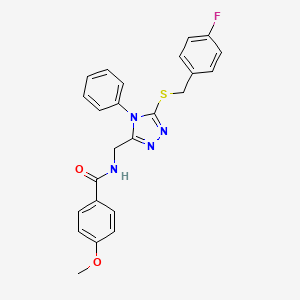
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)
![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
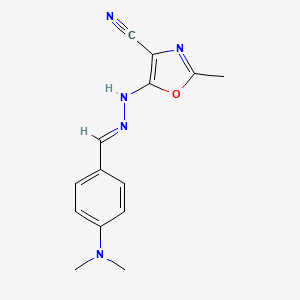
![6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2625363.png)
![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)